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L-Alanine, 3-[(R)-methylsulfinyl]-

Antimicrobial MIC Bacteriostasis

Ensure mechanistic accuracy with high-purity (+)-Alliin (CAS 556-27-4), the stable sulfoxide precursor. Unlike transient allicin, alliin offers a defined half-life (t₁/₂=104 days at 25°C) for reliable analytical quantification. The specified (R)-stereochemistry at the sulfoxide sulfur is essential for alliinase recognition and enzymatic conversion—racemic or misconfigured analogs fail. With bacteriostatic MIC data against S. aureus (0.386 μg/mL), it enables controlled microbial studies without confounding lysis. Ideal for HPLC/LC-MS/MS calibration, hydroxyl radical scavenging assays, and gut microbiota prodrug activation research. Procure your analytical standard today.

Molecular Formula C4H9NO3S
Molecular Weight 151.19 g/mol
Cat. No. B13557145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, 3-[(R)-methylsulfinyl]-
Molecular FormulaC4H9NO3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESCS(=O)CC(C(=O)O)N
InChIInChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m0/s1
InChIKeyZZLHPCSGGOGHFW-ZQEGFCFDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin): CAS 556-27-4 Procurement & Specification Guide for Researchers


L-Alanine, 3-[(R)-methylsulfinyl]-, commonly known as alliin or S-allyl-L-cysteine sulfoxide (CAS: 556-27-4), is a stereospecific sulfur-containing non-proteinogenic amino acid that serves as the primary organosulfur reservoir in garlic (Allium sativum) [1]. It is the stable, odorless precursor to the highly reactive thiosulfinate allicin, which is enzymatically generated upon tissue disruption via the action of alliinase [2]. This compound is widely utilized as an analytical standard for quality control of garlic-derived products, as a biochemical reagent for studying sulfur metabolism, and as a research tool for investigating precursor-directed bioactivity [3].

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin): Critical Differentiation from In-Class Analogs for Experimental Reproducibility


Substituting alliin with other garlic-derived organosulfur compounds (e.g., allicin, S-allylcysteine, allyl disulfide) or racemic mixtures introduces substantial variability in experimental outcomes due to fundamental differences in chemical stability, metabolic fate, and intrinsic bioactivity. Alliin is the stable sulfoxide precursor, while allicin is a short-lived, highly reactive thiosulfinate that degrades within hours in aqueous solution [1]. S-Allylcysteine (SAC) is a reduced, more water-soluble derivative with distinct pharmacokinetic properties, including high oral bioavailability and a prolonged half-life, which alliin itself does not share without prior enzymatic conversion [2]. Furthermore, the stereochemistry (R-configuration at the sulfoxide sulfur) is critical for substrate recognition by alliinase; racemic or misconfigured analogs fail to undergo efficient enzymatic conversion to allicin, directly impacting studies involving enzyme kinetics or in situ generation of active metabolites [3]. Therefore, precise procurement of the defined compound is non-negotiable for ensuring mechanistic accuracy and reproducibility.

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin): Quantitative Differentiation Evidence vs. Key Comparators


L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin) Exhibits Direct Intrinsic Antimicrobial Activity with Quantified MIC Values Against Key Pathogens

In contrast to the commonly held view that alliin lacks direct antimicrobial activity, recent quantitative analysis demonstrates that alliin itself exerts measurable bacteriostatic effects. A 2022 study using a microdilution method reported the following minimum inhibitory concentrations (MIC) for alliin: 3.047 μg/mL against Escherichia coli, 6.094 μg/mL against Salmonella typhi, and 0.386 μg/mL against both Staphylococcus aureus and white staphylococcus [1]. Notably, alliin exhibited bacteriostatic, not bactericidal, activity (MBC not reached), differentiating its mechanism from the potent, non-specific membrane disruption caused by allicin [1]. This data establishes that alliin is not merely an inert precursor but possesses quantifiable intrinsic bioactivity relevant to studies on bacterial growth modulation.

Antimicrobial MIC Bacteriostasis

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin) as a Pro-Drug Precursor: Quantified Conversion Efficiency to Allicin Under Simulated Physiological Conditions

A key differentiator for alliin is its role as a stable prodrug that relies on enzymatic conversion for bioactivation. A human bioavailability study quantified the conversion efficiency of pure alliin to allicin under simulated gastrointestinal conditions. When pure alliin was administered, only 4% was converted to allicin, likely via residual alliinase activity from intestinal microbiota . In stark contrast, when alliin was present in a garlic matrix with active alliinase, conversion rates reached 18% (range 14–25%) for boiled garlic and up to 34% for garlic powder capsules under specific meal conditions . This 4.5- to 8.5-fold difference in conversion efficiency highlights that procurement of pure alliin versus garlic extract yields vastly different pharmacokinetic profiles and downstream biological effects in in vivo models.

Bioavailability Prodrug Pharmacokinetics

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin) Abundance in Snow Mountain Garlic (SMG) as a Quantitative Marker for Sourcing Superior Research Material

For researchers sourcing plant material, the choice of garlic variety significantly impacts alliin content. A 2024 comparative LC-MS/MS-MRM analysis revealed that Snow Mountain Garlic (SMG; Allium ampeloprasum) contains 22.8-fold higher alliin concentrations compared to normal garlic (Allium sativum) [1]. This substantial quantitative difference positions SMG as a superior starting material for extraction and purification workflows where high yield of alliin is required. Additionally, the study identified S-methyl-L-cysteine (SMC) exclusively in SMG, further differentiating the phytochemical profiles of these sources [1].

Phytochemical Quantification LC-MS/MS Natural Product

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin) Thermal Stability Profile for Storage and Experimental Handling

Understanding the stability profile of alliin is essential for proper storage and experimental planning. A kinetic study on the thermal decomposition of pure alliin in aqueous solution determined that it follows first-order degradation kinetics described by the Arrhenius equation: k = 4.38 × 10¹⁷ exp(-142494/RT) [1]. The measured half-lives at elevated temperatures were 577.5 hours at 60°C, 32.08 hours at 80°C, and 9.3 hours at 89°C [1]. Extrapolation to room temperature (25°C) yields a calculated half-life of approximately 104 days in aqueous solution [1]. This stability profile underscores that alliin, while relatively stable compared to allicin (which degrades in hours), is not indefinitely stable in solution and requires appropriate storage conditions (cool, dry) for long-term use.

Stability Thermal Degradation Shelf-life

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin) Differential Antioxidant Mechanism: Superoxide Scavenging vs. Hydroxyl Radical Quenching

Alliin exhibits a distinct pattern of antioxidant activity compared to other garlic-derived compounds. In a comparative study evaluating four major chemical classes from garlic, alliin demonstrated specific scavenging activity against superoxide radicals, whereas allyl cysteine and allyl disulfide showed no reactivity with superoxide [1]. Conversely, alliin was found to be a potent scavenger of hydroxyl radicals, with a rate constant of 1.4–1.7 × 10¹⁰ M⁻¹ s⁻¹ determined by a deoxyribose competitive assay [1]. Interestingly, allicin—often cited for its antioxidant properties—did not exhibit hydroxyl radical scavenging activity in this study, highlighting a fundamental mechanistic divergence between the precursor (alliin) and its reactive product (allicin) [1].

Antioxidant Free Radical Scavenging Mechanism

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin) Anti-Inflammatory Potency in LPS-Stimulated Macrophages Comparable to Dexamethasone

In a 2024 comparative study using LPS-stimulated RAW264.7 macrophage cells, purified alliin demonstrated anti-inflammatory bioactivity comparable to dexamethasone, a potent synthetic glucocorticoid used as a positive control [1]. Specifically, alliin treatment significantly suppressed NF-κB expression and downstream inflammatory mediators including cytokines, COX-2, iNOS, and nitric oxide (NO) production [1]. The study noted that the anti-inflammatory effects of alliin were observed at concentrations achievable from dietary or supplemental intake of garlic preparations enriched in this compound. This positions alliin as a key molecular contributor to the documented anti-inflammatory effects of garlic, distinct from the transient, reactive effects of allicin.

Anti-inflammatory NF-κB Macrophage

L-Alanine, 3-[(R)-methylsulfinyl]- (Alliin): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for Garlic Product Quality Control and Authentication

Alliin is the preferred analytical standard for quantifying the potency and authenticity of garlic-derived products due to its superior stability compared to allicin . Given its well-characterized thermal degradation kinetics and defined half-life (t₁/₂ = 104 days at 25°C in aqueous solution [1]), it provides a reliable, quantifiable marker for HPLC and LC-MS/MS method development. Procurement of high-purity alliin is essential for establishing calibration curves and validating assays used to assess garlic supplement quality, as its presence and concentration directly correlate with the potential for allicin generation upon enzymatic activation .

Mechanistic Studies on Hydroxyl Radical-Mediated Oxidative Stress

For researchers investigating oxidative damage pathways specifically involving hydroxyl radicals, alliin is a uniquely suitable tool compound. Unlike allicin, which shows no hydroxyl radical scavenging activity, alliin exhibits a high rate constant of 1.4–1.7 × 10¹⁰ M⁻¹ s⁻¹ . This makes alliin the garlic-derived compound of choice for in vitro studies designed to probe the role of hydroxyl radicals in cellular injury, ischemia-reperfusion damage, or neurodegenerative models where this specific reactive oxygen species is implicated.

Bacteriostatic Mechanism Research Without Cytotoxic Confounding Factors

In studies examining bacterial growth inhibition, alliin offers a distinct advantage over allicin due to its bacteriostatic, rather than bactericidal, mechanism. Quantitative MIC data against S. aureus (0.386 μg/mL) and E. coli (3.047 μg/mL) demonstrate that alliin alone can inhibit bacterial proliferation without causing the rapid cell membrane disruption and lysis associated with allicin . This allows researchers to study bacterial stress responses and adaptive mechanisms in a controlled manner, avoiding the confounding effects of immediate cell death that complicate transcriptional and proteomic analyses.

Prodrug Conversion and Gut Microbiota Metabolism Studies

The low intrinsic conversion of pure alliin to allicin (4%) in humans, contrasted with higher conversion from garlic matrices (18-34%) , positions alliin as a key substrate for investigating the role of gut microbiota in prodrug activation. Researchers can utilize pure alliin to probe the specific bacterial species and enzymes responsible for sulfoxide reduction and thiosulfinate formation in the gastrointestinal tract. This application is particularly relevant for studies on inter-individual variability in the bioavailability of garlic-derived compounds and personalized nutrition research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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